![molecular formula C17H21NO B106492 3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline CAS No. 51072-35-6](/img/structure/B106492.png)
3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline involves various synthetic routes and methodologies. For instance, the synthesis of 13-spiro-substituted protoberberines is achieved through the tandem addition-cyclisation reaction of 3-methoxyphthalide anions to 3,4-dihydroisoquinolines, which yields diastereomers depending on the substitution at the nitrogen atom . Another method involves the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one through a sequence of allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation, resulting in a high-yield and mild operation . Additionally, the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline is accomplished through a novel approach involving aminomethylation/hydrogenolysis, which provides an alternative to direct methylation of metalated isoquinolines .
Molecular Structure Analysis
The molecular structure of related compounds is characterized by various spectroscopic techniques. For example, the structure of a new derivative of 3,4-dihydro-isoquinolin-1(2H)-one was confirmed by IR and 1H NMR spectroscopy . The elemental analyses and spectroscopic data of synthesized tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines are consistent with their proposed structures, indicating successful synthesis and structural integrity .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse. The reaction of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with various reagents leads to the formation of different products, such as 2-methylthio derivatives, aminopyrazolotetrahydroquinoline-5-hydrazones, and tetrahydrothieno[2,3-b]quinolines through intramolecular Thorpe-Zeigler cyclization . The Diels-Alder condensation of 1-chloro-4-methylisoquinoline-5,8-quinone with homophthalic anhydride results in the formation of tetracyclic chloroquinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and structural data. The presence of methoxy and hydroxy groups in the molecules suggests potential for hydrogen bonding and polarity, which could affect their solubility and interaction with biological targets. The cytotoxic evaluation of novel tetrahydroquinolines indicates a relationship between the substitutions on the aryl ring and selective cytotoxic activity, suggesting that the physical and chemical properties of these compounds play a crucial role in their biological activity .
Scientific Research Applications
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including 3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline, are recognized for their significant biological potential. These derivatives display a wide range of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. Their applications in pharmacotherapy are extensive due to their low molecular weight and potential as inhibitors. As a class of chemical compounds, they serve as a crucial reference for researchers and medicinal chemists, inspiring the development of novel therapeutic agents (Danao et al., 2021).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline compounds, such as this compound, are pivotal in the realm of drug discovery, especially in cancer and CNS therapeutics. These derivatives have been extensively synthesized for various therapeutic activities, and the FDA approval of certain derivatives for the treatment of soft tissue sarcomas marks a significant milestone. The potential of these compounds extends to the treatment of infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, and more. Their unique mechanism of action makes them promising candidates for a novel class of drugs (Singh & Shah, 2017).
Synthetic Applications and Biological Activity of Isoquinoline Derivatives
Isoquinoline derivatives are crucial in the synthesis of various pharmacologically active compounds. Compounds containing the 8-hydroxyquinoline nucleus exhibit antimicrobial, anticancer, and antifungal effects. The therapeutic value of these compounds is immense, acting as potential building blocks for pharmacologically active scaffolds. Several 8-hydroxyquinoline-based molecules can be developed into potent lead compounds with good efficacy and low toxicity (Saadeh, Sweidan, & Mubarak, 2020).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9H,2-5,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRINJHKVQAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NCCC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199080 | |
| Record name | 3,4,5,6,7,8-Hexahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51072-35-6 | |
| Record name | 3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51072-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6,7,8-Hexahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051072356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5,6,7,8-Hexahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6,7,8-hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6,7,8-HEXAHYDRO-1-((4-METHOXYPHENYL)METHYL)ISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBJ2EL4DFM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)
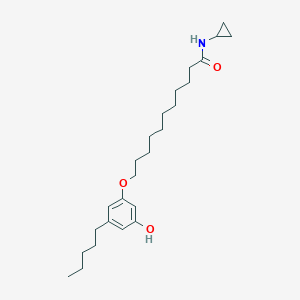
![Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-](/img/structure/B106418.png)
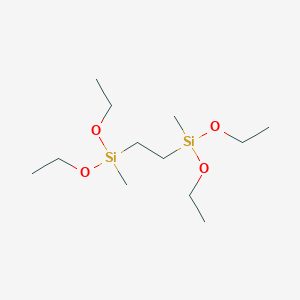
![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)
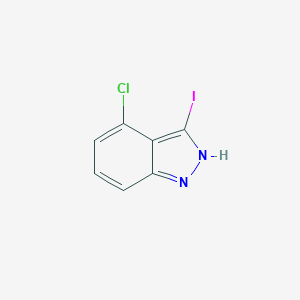
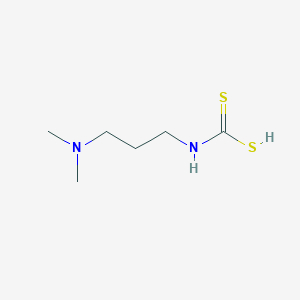
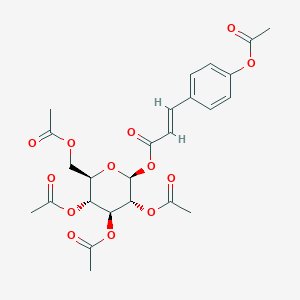
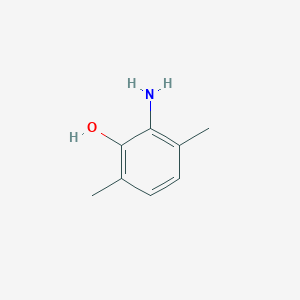

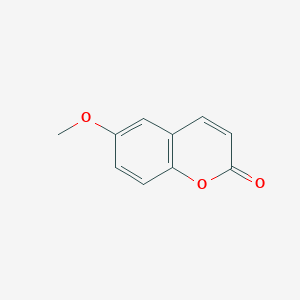

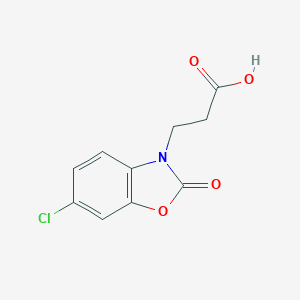
![N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine](/img/structure/B106448.png)